molecular formula C7H12O5 B10778178 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

Cat. No.: B10778178
M. Wt: 176.17 g/mol
InChI Key: BDIDRHMZXLEMIZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-7-oxabicyclo[410]heptane-2,3,4-triol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol typically involves the cyclopropanation of 1,6-enynes followed by oxidation. A transition-metal-free, radical oxidation methodology has been developed for this purpose, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) for oxidation reactions . The conditions for these reactions are typically mild, ensuring the preservation of the compound’s bicyclic structure.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as halogenated and oxidized forms .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2

InChI Key

BDIDRHMZXLEMIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2(C1O2)CO)O)O)O

Origin of Product

United States

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